1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol 1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19073486
InChI: InChI=1S/C25H28N2O5/c1-18(14-19-8-11-22(31-2)12-9-19)26-16-24(28)21-10-13-25(23(15-21)27(29)30)32-17-20-6-4-3-5-7-20/h3-13,15,18,24,26,28H,14,16-17H2,1-2H3/t18-,24+/m1/s1
SMILES:
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol

1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol

CAS No.:

Cat. No.: VC19073486

Molecular Formula: C25H28N2O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol -

Specification

Molecular Formula C25H28N2O5
Molecular Weight 436.5 g/mol
IUPAC Name (1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Standard InChI InChI=1S/C25H28N2O5/c1-18(14-19-8-11-22(31-2)12-9-19)26-16-24(28)21-10-13-25(23(15-21)27(29)30)32-17-20-6-4-3-5-7-20/h3-13,15,18,24,26,28H,14,16-17H2,1-2H3/t18-,24+/m1/s1
Standard InChI Key RMHXNBJFUYQJMD-KOSHJBKYSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula, C₂₅H₂₈N₂O₅, and molecular weight of 436.5 g/mol, reflect a hybrid structure incorporating aromatic, nitro, ether, and amino alcohol functionalities. Its IUPAC name, (1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol, underscores two chiral centers at the C1 and C2 positions of the ethanol moiety and the propan-2-ylamine side chain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₈N₂O₅
Molecular Weight436.5 g/mol
IUPAC Name(1R)-2-[[(2R)-1-(4-Methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Chiral Centers2 (C1, C2)
Functional GroupsNitro, benzyl ether, amino alcohol, methoxy

The benzyloxy group at the para position of the phenyl ring enhances lipophilicity, while the nitro group at the meta position introduces electron-withdrawing effects, influencing reactivity in substitution reactions. The amino ethanol segment, a common motif in β-blockers and bronchodilators, suggests potential receptor-binding capabilities.

Stereochemical Considerations

The (1R,2R) configuration is critical for biological activity, as enantiomeric purity often dictates pharmacological efficacy. Asymmetric synthesis methods, such as chiral auxiliary-mediated reactions or enzymatic resolution, are likely required to achieve the desired stereochemistry. Computational modeling predicts a dihedral angle of 85° between the nitrophenyl and methoxyphenyl planes, potentially facilitating π-π interactions in protein binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, beginning with the preparation of the nitrophenyl benzyl ether precursor. A plausible route includes:

  • Friedel-Crafts Benzylation: Protection of 3-nitrophenol with benzyl bromide yields 4-benzyloxy-3-nitrobenzene.

  • Ketone Formation: Reaction with bromoacetyl bromide produces 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone (CAS: 43229-01-2) .

  • Stereoselective Reduction: Catalytic hydrogenation or borohydride reduction of the ketone to the (1R)-ethanol derivative, employing chiral catalysts like (R)-BINAP-Ru complexes to enforce stereocontrol.

  • Amination: Coupling the ethanol intermediate with (2R)-1-(4-methoxyphenyl)propan-2-amine via nucleophilic substitution.

Table 2: Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
4-Benzyloxy-3-nitrobenzeneNot availableAromatic backbone
2-Bromo-1-(3-nitro-4-(phenylmethoxy)phenyl)ethanone43229-01-2 Ketone precursor
(2R)-1-(4-Methoxyphenyl)propan-2-amineNot availableChiral amine source

Challenges in Asymmetric Synthesis

Achieving >99% enantiomeric excess (ee) requires meticulous optimization. Side reactions, such as epimerization at the C1 position during reduction, necessitate low-temperature conditions (-20°C) and inert atmospheres. Chromatographic purification using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential to isolate the target enantiomer .

Comparative Analysis with Related Compounds

Table 3: Comparison with Ethanol vs. Ethanone Derivatives

PropertyTarget Compound (Ethanol)Ethanone Derivative
Functional Group-OH (Alcohol)-C=O (Ketone)
Molecular FormulaC₂₅H₂₈N₂O₅C₃₂H₃₂N₂O₅
HazardsNot characterizedH351, H361, H372
Synthetic UtilityDrug intermediateKetone precursor

The ethanol derivative’s reduced carbonyl group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents compared to the ethanone analog.

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